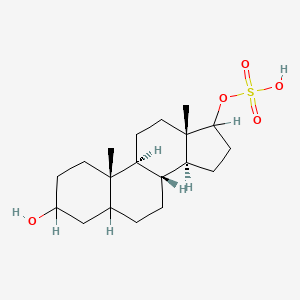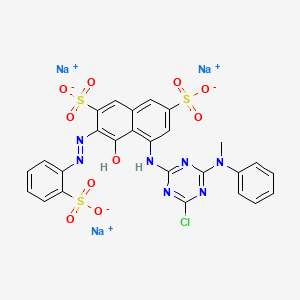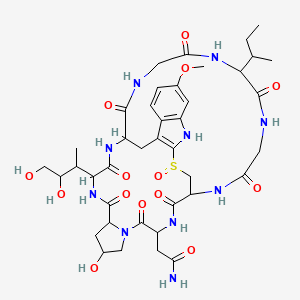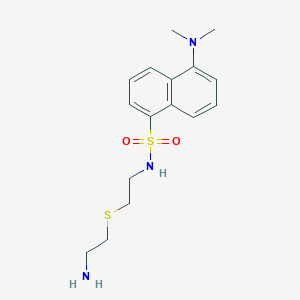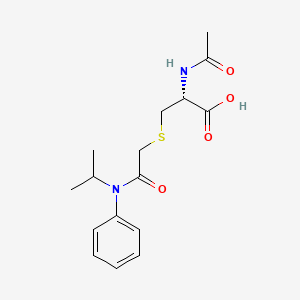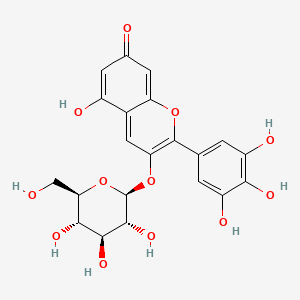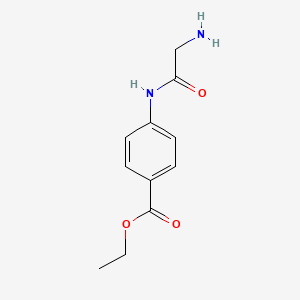
(4E)-2-amino-3-(4-hydroxyphenyl)-4-imino-5-methylcyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4’-Hydroxyphenyl)-3-amino-6-methylbenzoquinoneimine is a chemical compound with significant interest in various scientific fields due to its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Hydroxyphenyl)-3-amino-6-methylbenzoquinoneimine typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to achieve consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
(4’-Hydroxyphenyl)-3-amino-6-methylbenzoquinoneimine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions often yield hydroquinone derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to a variety of substituted products
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted phenyl and benzoquinoneimine compounds .
Scientific Research Applications
(4’-Hydroxyphenyl)-3-amino-6-methylbenzoquinoneimine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (4’-Hydroxyphenyl)-3-amino-6-methylbenzoquinoneimine exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular functions. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives
- 4-Hydroxybenzoic acid derivatives
- Various substituted quinones and hydroquinones .
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
CAS No. |
30749-78-1 |
|---|---|
Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
2-amino-3-(4-hydroxyphenyl)-4-imino-5-methylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C13H12N2O2/c1-7-6-10(17)13(15)11(12(7)14)8-2-4-9(16)5-3-8/h2-6,14,16H,15H2,1H3 |
InChI Key |
BYGHPYOMCIKWKP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C(=C(C1=N)C2=CC=C(C=C2)O)N |
Canonical SMILES |
CC1=CC(=O)C(=C(C1=N)C2=CC=C(C=C2)O)N |
Synonyms |
(4'-hydroxyphenyl)-3-amino-6-methylbenzoquinoneimine 5-AHIMC 5-amino-(4-(4-hydroxyphenyl)imino)-2-methyl-2,5-cyclohexadien-1-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1210150.png)


![2,3,4'-trihydroxy-6'-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carbaldehyde](/img/structure/B1210157.png)
